Methyl 2-hydroxy-2-(quinolin-3-yl)acetate
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Overview
Description
Methyl 2-hydroxy-2-(quinolin-3-yl)acetate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-2-(quinolin-3-yl)acetate typically involves the condensation of quinoline-3-carbaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-(quinolin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of quinoline-3-methanol derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Methyl 2-hydroxy-2-(quinolin-3-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2-(quinolin-3-yl)acetate involves its interaction with various molecular targets. It can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Quinoline-3-carboxylic acid: Shares a similar quinoline core but lacks the ester group.
Methyl 2-hydroxy-2-(quinolin-2-yl)acetate: Similar structure but with the hydroxyl group at a different position.
Ethyl 2-hydroxy-2-(quinolin-3-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 2-hydroxy-2-(quinolin-3-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 2-hydroxy-2-(quinolin-3-yl)acetate is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a quinoline moiety that is known for its biological activity. The presence of the hydroxyl group and the ester functionality contributes to its solubility and reactivity, which are critical for its interaction with biological targets.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The hydroxyl group can engage in hydrogen bonding with enzyme active sites, potentially inhibiting their activity. This is particularly relevant for enzymes involved in neurotransmitter metabolism.
- Neurotransmitter Modulation : Similar compounds have been shown to modulate neurotransmitter release, particularly gamma-aminobutyric acid (GABA), which is crucial in managing neuronal excitability and has implications for treating epilepsy and anxiety disorders.
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties. A study demonstrated that treatment with this compound significantly reduced neuronal cell death in models of excitotoxicity, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Anticonvulsant Activity
Animal studies have shown that this compound can decrease seizure frequency, indicating its promise as an anticonvulsant medication. The modulation of GABAergic activity is likely responsible for this effect.
Antimicrobial Potential
Preliminary investigations suggest that this compound possesses antimicrobial properties. Its structural similarity to other quinoline derivatives indicates potential effectiveness against drug-resistant bacterial strains .
Case Studies and Research Findings
1. Neuroprotective Effects
- A study reported that this compound treatment led to a marked reduction in neuronal death due to excitotoxicity, highlighting its potential in neurodegenerative disease therapy.
2. Anticonvulsant Activity
- In a controlled animal study, the compound demonstrated significant anticonvulsant effects, with a notable reduction in seizure episodes compared to control groups .
3. Antimicrobial Activity
- Investigations into structurally similar compounds revealed significant antibacterial activity against multi-drug resistant strains, suggesting that this compound may exhibit similar properties worth exploring further .
Comparative Analysis with Similar Compounds
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-quinolin-3-ylacetate |
InChI |
InChI=1S/C12H11NO3/c1-16-12(15)11(14)9-6-8-4-2-3-5-10(8)13-7-9/h2-7,11,14H,1H3 |
InChI Key |
PRDSSZIIDRSNNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC2=CC=CC=C2N=C1)O |
Origin of Product |
United States |
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